molecular formula C9H14O3 B6204339 2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers CAS No. 1544288-75-6

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6204339
CAS No.: 1544288-75-6
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid, mixture of diastereomers, is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a cyclopropane ring attached to a carboxylic acid group and a 5-methyloxolan-2-yl moiety, resulting in a mixture of diastereomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of 5-methyloxolan-2-yl derivatives with cyclopropane carboxylic acid under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The specific pathways and targets depend on the context of its application, such as its role in a chemical reaction or its interaction with a biological system.

Comparison with Similar Compounds

Similar Compounds

    2-methyloxolane: A related compound with similar structural features but different functional groups.

    Cyclopropane carboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the 5-methyloxolan-2-yl moiety.

Uniqueness

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of its cyclopropane ring and 5-methyloxolan-2-yl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

1544288-75-6

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.